N-benzyl-2-cyano-3-(2-furyl)acrylamide
Overview
Description
N-benzyl-2-cyano-3-(2-furyl)acrylamide is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.089877630 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Compound Formation
N-benzyl-2-cyano-3-(2-furyl)acrylamide has been explored in the field of chemical synthesis. Burgaz et al. (2007) investigated the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, using manganese(III) acetate. This process yielded 4-cyano-2,3-dihydrofuran-3-carboxamides, indicating the potential of similar compounds in creating complex chemical structures (Burgaz et al., 2007).
Studies in Pharmacology and Chemistry
The compound's derivatives have been synthesized for potential pharmacological uses. For instance, Saikachi and Suzuki (1958, 1959) worked on synthesizing various derivatives, including 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, for potential antibacterial applications. However, they noted limited solubility in water and a lack of expected antibacterial activity (Saikachi & Suzuki, 1958)(Saikachi & Suzuki, 1959).
Corrosion Inhibition Research
Research by Abu-Rayyan et al. (2022) explored the impact of acrylamide derivatives as corrosion inhibitors in nitric acid solutions. They found that compounds like 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide were effective in this role, highlighting the potential of this compound derivatives in industrial applications (Abu-Rayyan et al., 2022).
Advanced Materials Development
In the field of material science, Raval et al. (2002) investigated the synthesis of composites using derivatives of 3-(2-furyl)acrylate. They examined the creation of glass fiber reinforced composites, showcasing the versatility of such compounds in developing new materials (Raval et al., 2002).
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHOWOVDVQOHCN-UKTHLTGXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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